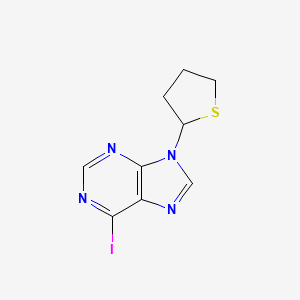

6-Iodo-9-(thiolan-2-yl)purine

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

90347-61-8 |

|---|---|

Molecular Formula |

C9H9IN4S |

Molecular Weight |

332.17 g/mol |

IUPAC Name |

6-iodo-9-(thiolan-2-yl)purine |

InChI |

InChI=1S/C9H9IN4S/c10-8-7-9(12-4-11-8)14(5-13-7)6-2-1-3-15-6/h4-6H,1-3H2 |

InChI Key |

HERRCYLCJRVSEA-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(SC1)N2C=NC3=C2N=CN=C3I |

Origin of Product |

United States |

Synthetic Methodologies for 6 Iodo 9 Thiolan 2 Yl Purine and Its Structural Analogues

Strategies for Purine (B94841) Scaffold Functionalization

The functionalization of the purine ring is a well-developed field, with numerous strategies available for introducing substituents at various positions. For the synthesis of 6-iodo-purine derivatives, modifications at the C-6 position are paramount.

Direct and regioselective functionalization of the purine C-6 position is critical for synthesizing analogues of 6-Iodo-9-(thiolan-2-yl)purine. While direct C-H iodination can be challenging, a common and effective strategy involves the use of 6-chloropurine (B14466) as a versatile intermediate. nih.gov 6-Chloropurine can be readily synthesized from precursors like hypoxanthine.

Once obtained, the 6-chloro group serves as an excellent leaving group for subsequent nucleophilic substitution reactions. To obtain the 6-iodo analogue, a Finkelstein-type reaction can be employed, where the 6-chloropurine derivative is treated with an iodide salt, such as sodium iodide in acetone (B3395972), to facilitate halogen exchange.

Alternatively, palladium-mediated cross-coupling reactions have emerged as powerful tools for C-6 functionalization. nih.gov These methods allow for the introduction of various alkyl, aryl, and other groups, although their direct application for iodination is less common than for forming carbon-carbon bonds. nih.gov Radical-based approaches, such as the Minisci reaction, have also been developed for the highly regioselective alkylation of the C-6 position on purine nucleosides under mild conditions. nih.gov

The construction of the purine scaffold itself relies on a series of reactions that can be broadly classified as nucleophilic substitutions and condensations. The de novo synthesis pathway, a fundamental biochemical route, builds the purine ring system step-by-step from simple precursors like glycine, glutamine, aspartate, and one-carbon units from tetrahydrofolate. microbenotes.comwikipedia.org This multi-step process culminates in the formation of inosine (B1671953) monophosphate (IMP), which can be further converted to other purine nucleotides. microbenotes.com

In chemical synthesis, classic methods like the Traube purine synthesis involve the condensation of a substituted pyrimidine (B1678525) with a one-carbon source. pharmaguideline.com For instance, a 4,5-diaminopyrimidine (B145471) is reacted with formic acid or a similar reagent to close the imidazole (B134444) ring, forming the purine core. These methods are foundational for creating the initial purine structure before further functionalization at positions like C-6 and N-9.

Synthetic Routes for Thiolane Moiety Derivatization and Integration at the N-9 Position

The introduction of the thiolane (tetrahydrothiophene) ring at the N-9 position requires careful control of both stereochemistry at the C-2 position of the thiolane and regiochemistry of the linkage to the purine.

The thiolane moiety in the target compound contains a chiral center, necessitating asymmetric synthesis to obtain enantiomerically pure material. Chiral tetrahydrothiophenes are valuable structural units found in various bioactive molecules. nsf.gov Several advanced catalytic methods have been developed for their synthesis.

One prominent approach is the catalytic asymmetric desymmetrization of prochiral oxetanes. nsf.gov Using a suitable chiral Brønsted acid catalyst, an intramolecular reaction with a tethered sulfur nucleophile can proceed efficiently to generate chiral tetrahydrothiophenes with excellent enantioselectivities. nsf.gov Other organocatalytic methods, such as formal thio [3+3] cycloaddition reactions, have also been successfully implemented to create chiral sulfur-containing heterocycles. acs.org These strategies often rely on the stereoselective attack of a sulfur-centered nucleophile on a carbon center to form the key C-S bond. beilstein-journals.org

Table 1: Comparison of Asymmetric Synthetic Methods for Chiral Thiolane/Tetrahydrothiophene Rings

| Method | Catalyst Type | Key Transformation | Reported Enantioselectivity |

| Oxetane Desymmetrization | Chiral Brønsted Acid | Intramolecular ring-opening | Excellent |

| Formal Thio [3+3] Cycloaddition | Organocatalyst | Michael-aldol cascade | High |

| Nucleophilic Ring Opening | N/A (Substrate Control) | SN2 opening of cyclic sulfamidate | High (Invertive) |

| Asymmetric Hydroallylation | Copper(I) Hydride Complex | Enantioselective hydroallylation | Up to 99% ee |

A primary challenge in the synthesis of N-9 substituted purines is achieving regioselectivity over the competing N-7 position. Direct alkylation of purines often yields a mixture of N-9 and N-7 isomers, with the thermodynamically more stable N-9 product typically predominating, though separation can be difficult. nih.govacs.org

Several factors influence the N-9/N-7 ratio, including the nature of the electrophile (the activated thiolane derivative), the purine base, and the reaction conditions. acs.org To favor N-9 substitution, specific strategies have been developed. The Vorbrüggen glycosylation, which often employs silylated heterocycles and a Lewis acid catalyst like SnCl4 or TMSOTf, is a powerful method for promoting N-9 linkage. acs.org The use of a bulky or directing substituent at the C-6 position of the purine can also sterically hinder attack at N-7, thereby increasing the yield of the desired N-9 isomer. acs.orgscispace.com For instance, a 6-(2-alkylimidazol-1-yl) group has been shown to direct glycosylation exclusively to the N-9 position. acs.org

Table 2: Influence of Conditions on Regioselectivity of Purine Alkylation

| Purine Substrate | Alkylating Agent | Conditions | Predominant Isomer | Reference |

| 6-Chloropurine | tert-Alkyl Halide | SnCl4 (catalyst) | N-7 (kinetically controlled) | acs.org |

| 6-Chloropurine | tert-Alkyl Halide | Silylation, heat (80 °C) | N-9 (thermodynamically controlled) | acs.org |

| 6-(2-alkylimidazol-1-yl)purine | Glycosyl Donor | SnCl4 or TMSOTf | N-9 (regiospecific) | acs.org |

| 2-Amino-6-chloropurine | Alkyl Halide | Basic conditions | N-9/N-7 mixture (ratio 5.5) | datapdf.com |

Advanced Synthetic Techniques and Methodological Innovations

Modern synthetic chemistry has introduced several advanced techniques that can be applied to the synthesis of complex purine derivatives. Solid-phase synthesis offers a high-throughput approach for creating libraries of purine analogues, where the purine scaffold is immobilized on a resin and subjected to various transformations. nih.gov This methodology is particularly useful for structure-activity relationship studies.

Palladium-mediated cross-coupling reactions, such as Suzuki and Negishi couplings, have revolutionized the functionalization of the purine C-6 position. nih.gov Starting from a 6-chloropurine nucleoside, these reactions allow for the efficient formation of C-C bonds, enabling the synthesis of a wide array of 6-alkyl and 6-aryl purine derivatives that were previously difficult to access. nih.gov

Furthermore, direct C-H functionalization has emerged as an atom-economical and efficient strategy. researchgate.net Light and metal-free radical alkylation reactions using alcohols as the alkyl source have been developed to achieve excellent regioselectivity at the C-6 position, avoiding the need for pre-functionalized starting materials and protecting groups. researchgate.net

Palladium-Catalyzed Cross-Coupling Reactions for Purine Substitution

Palladium-catalyzed cross-coupling reactions are a cornerstone in the synthesis of substituted purine derivatives, offering a versatile tool for creating carbon-carbon and carbon-heteroatom bonds. researchgate.net While direct palladium-catalyzed iodination at the C6 position of a pre-formed 9-(thiolan-2-yl)purine is not extensively documented, the reverse approach, where a 6-halopurine is coupled with a suitable organometallic reagent, is a common strategy.

For the synthesis of structural analogues of this compound, a 6-iodopurine (B1310063) scaffold serves as a key intermediate. This intermediate can be subjected to various palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura (with boronic acids), Sonogashira (with terminal alkynes), and Stille (with organostannanes) couplings, to introduce a wide range of substituents at the C6 position. For instance, the reaction of a 6-iodopurine derivative with an arylboronic acid in the presence of a palladium catalyst and a base would yield a 6-arylpurine analogue.

The choice of catalyst, ligands, base, and solvent is crucial for the success of these reactions and often requires empirical optimization. Common palladium sources include Pd(PPh₃)₄ and PdCl₂(PPh₃)₂, while various phosphine (B1218219) ligands can be employed to modulate the reactivity and stability of the catalytic species.

A plausible, though less direct, application of palladium catalysis for the synthesis of the target molecule could involve the coupling of a 6-chloropurine derivative with an organotin reagent bearing the desired functionality, followed by a halogen exchange reaction to introduce the iodine. However, direct iodination of a 6-chloropurine precursor is often a more straightforward approach.

Multistep Synthesis Optimization and Yield Enhancement Strategies

Route A: N9-Alkylation followed by Iodination

N9-Alkylation: Starting with a commercially available purine, such as 6-chloropurine, the first step would be the regioselective introduction of the thiolan-2-yl group at the N9 position. The Mitsunobu reaction is a powerful method for this transformation, reacting the purine with 2-hydroxytetrahydrothiophene in the presence of a phosphine (e.g., triphenylphosphine) and an azodicarboxylate (e.g., diethyl azodicarboxylate, DEAD). organic-chemistry.orgnih.gov Optimization of this step would involve screening different solvents, reaction times, and temperatures to maximize the yield of the desired N9-isomer and minimize the formation of the N7-isomer.

Iodination: The resulting 6-chloro-9-(thiolan-2-yl)purine could then be converted to the target 6-iodo derivative. A Finkelstein-type reaction, using sodium iodide in a suitable solvent like acetone or acetonitrile, is a standard method for such transformations. acs.org The reactivity of the C6-chloro group towards nucleophilic substitution by iodide can be enhanced by the addition of an acid, which protonates the purine ring and increases its electrophilicity. acs.org Low-temperature conditions are often employed to improve selectivity and minimize side reactions. acs.org

Route B: Iodination followed by N9-Alkylation

Iodination of a Protected Purine: An alternative approach begins with the iodination of a suitable purine precursor. For example, 6-chloropurine can be converted to 6-iodopurine. To ensure regioselective N9-alkylation in the subsequent step, the other reactive nitrogen positions (e.g., N7) might need to be protected.

N9-Alkylation: The 6-iodopurine would then be alkylated with a 2-halothiolane (e.g., 2-bromothiolane) in the presence of a base. Optimization would focus on the choice of base (e.g., potassium carbonate, sodium hydride) and solvent to favor N9-alkylation.

Yield enhancement strategies throughout the synthesis would include purification of intermediates at each stage through techniques like column chromatography or recrystallization to prevent the accumulation of impurities that could interfere with subsequent steps. Monitoring reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) is also crucial to determine the optimal reaction time and prevent over-reaction or degradation of products.

Protecting Group Chemistry in Complex Purine-Thiolane Conjugations

In the synthesis of complex molecules like this compound, protecting groups play a pivotal role in ensuring chemoselectivity and regioselectivity. jocpr.comneliti.com The purine ring itself has multiple nucleophilic nitrogen atoms (N1, N3, N7, N9), and selective functionalization, particularly at the desired N9 position, often necessitates the temporary protection of other sites.

A common strategy involves the use of a protecting group at the N9 position of the purine to direct other transformations, although for the synthesis of the target compound, direct N9-alkylation is the goal. However, if starting from a pre-functionalized purine where other positions are reactive, protection might be necessary. For instance, if a reaction is to be performed on the thiolane ring while it is attached to the purine, the purine nitrogens might need protection.

More relevant to the synthesis of the target compound is the potential need to protect the thiolane moiety itself, although the thioether linkage is generally stable under many reaction conditions. If harsh reagents were required that could oxidize the sulfur atom, a temporary protection strategy might be considered.

In the context of multistep syntheses of purine analogues, various protecting groups for the purine ring are employed. For example, the tetrahydropyranyl (THP) group is often used to protect the N9 position of purines during modifications at other positions, such as the C2 or C6. researchgate.netnih.gov This group is stable to many reaction conditions but can be readily removed under acidic conditions. While not directly applicable for the final step of synthesizing the target molecule (as the N9 position is to be substituted with the thiolane group), this strategy is crucial in the synthesis of more complex structural analogues where modifications at other sites are required before the introduction of the N9-substituent.

The choice of a protecting group is dictated by its stability under the reaction conditions of subsequent steps and the ease of its removal without affecting other functionalities in the molecule. An ideal protecting group should be introduced in high yield, be robust during transformations on other parts of the molecule, and be cleaved selectively in high yield under mild conditions.

Spectroscopic and Crystallographic Elucidation of Chemical Structure and Stereochemistry

The unambiguous determination of the chemical structure and stereochemistry of this compound and its analogues relies on a combination of spectroscopic and crystallographic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are fundamental tools for structural elucidation.

¹H NMR: The proton NMR spectrum would provide key information. The protons on the purine ring (typically H2 and H8) would appear as singlets in the aromatic region. The protons of the thiolane ring would exhibit characteristic multiplets in the aliphatic region. The coupling patterns and chemical shifts of these protons would confirm the connectivity of the thiolane ring and its attachment to the purine N9 position. The anomeric proton at the C2' position of the thiolane ring would likely appear as a distinct multiplet, and its coupling constants with the adjacent methylene (B1212753) protons would provide information about the relative stereochemistry.

¹³C NMR: The carbon NMR spectrum would show distinct signals for each carbon atom in the purine and thiolane moieties, confirming the carbon skeleton. The chemical shifts of the purine carbons would be indicative of the substitution pattern.

2D NMR: Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed to definitively assign all proton and carbon signals and to establish long-range correlations, for instance, between the anomeric proton of the thiolane ring and the C4 and C8 carbons of the purine ring, which would unequivocally confirm the N9-substitution.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to determine the exact mass of the molecule, which in turn confirms its elemental composition. researchgate.netmdpi.comnih.govchromatographyonline.com The fragmentation pattern observed in the mass spectrum can also provide valuable structural information. For this compound, characteristic fragments would include the loss of the iodine atom and fragmentation of the thiolane ring.

X-ray Crystallography: Single-crystal X-ray diffraction provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state. nih.govumich.eduresearchgate.netacs.orgnih.govresearchgate.net This technique would confirm the connectivity of the atoms, the bond lengths and angles, and the stereochemistry at the chiral center of the thiolane ring. Furthermore, crystallographic data would provide insights into the intermolecular interactions, such as hydrogen bonding and π-stacking, which govern the packing of the molecules in the crystal lattice. For analogues of this compound, X-ray crystallography would be invaluable for comparing the structural effects of different substituents on the purine ring.

Below is a hypothetical data table summarizing the expected spectroscopic data for the target compound based on known data for similar structures.

| Technique | Expected Data |

| ¹H NMR | Signals for purine H2 and H8 protons (aromatic region), multiplets for thiolane protons (aliphatic region), including a distinct signal for the anomeric proton. |

| ¹³C NMR | Resonances for all carbon atoms of the purine and thiolane rings with characteristic chemical shifts. |

| HRMS | Molecular ion peak corresponding to the exact mass of C₉H₉IN₄S. |

| X-ray Crystallography | Determination of bond lengths, bond angles, and the absolute stereochemistry of the chiral center in the thiolane ring. |

Exploration of the Biological Activities of 6 Iodo 9 Thiolan 2 Yl Purine

Antiviral Activity Spectrum and Efficacy Profiling

Purine (B94841) analogues are a well-established class of antiviral agents. evitachem.com The structural motif of an iodinated purine is a key feature in several compounds investigated for antiviral properties. For instance, iodopurine derivatives have been noted for their potential activity against various viruses, including RNA viruses. The iodine substituent at the C6 position is a versatile functional group that can influence the molecule's interaction with viral enzymes.

Research into related compounds, such as 2-amino-6-iodopurine (B107381), highlights their role as crucial intermediates in the synthesis of antiviral nucleosides designed to disrupt viral replication. chemimpex.com For example, 6-chloro-7-deaza-7-iodopurine has been used in the synthesis of 7-deaza-2′-methyladenosine, which was subsequently tested for activity against emerging flaviviruses like the Usutu virus (USUV). nih.gov In these studies, the resulting nucleoside analogue demonstrated a reduction in USUV titers in both monkey kidney (Vero CCL81) and human neuroblastoma (SH-SY5Y) cell lines at concentrations of 25 µM or greater. nih.gov

Furthermore, the thiolane moiety, a saturated five-membered ring containing a sulfur atom, is present in various bioactive compounds that have demonstrated antiviral effects. researchgate.net The combination of the iodopurine scaffold with the N9-thiolane group in 6-Iodo-9-(thiolan-2-yl)purine suggests that it could potentially interfere with viral life cycles, possibly by acting as a competitive inhibitor of viral polymerases or other enzymes essential for nucleic acid synthesis. However, without direct experimental evidence, its specific antiviral spectrum and efficacy remain hypothetical.

Table 1: Antiviral Activity of a Related Purine Nucleoside Analogue

| Compound | Virus | Cell Line | Activity | Source |

|---|

Anticancer Activity Assessment in Relevant Biological Models

The purine skeleton is a fundamental component of many anticancer drugs. Purine nucleoside analogues, for example, are known to exert broad antitumor activity, particularly against indolent lymphoid malignancies, by inhibiting DNA synthesis and inducing apoptosis. medchemexpress.commedchemexpress.com The presence of a halogen, such as iodine, at the C6 position of the purine ring is a common feature in precursors for potential anticancer agents.

Compounds like 2-amino-6-iodopurine are considered valuable starting materials for the synthesis of cytostatic agents. chemimpex.com The iodine atom can serve as a leaving group in nucleophilic substitution reactions or participate in cross-coupling reactions, allowing for the creation of a diverse library of 6-substituted purine derivatives for anticancer screening. Investigations into 2,6,9-trisubstituted purines have shown that modifications at these positions can yield compounds with potent cytotoxicity against various cancer cell lines. imtm.cznih.gov For example, certain 2,6,9-trisubstituted purine derivatives have been shown to induce apoptosis and cause cell cycle arrest in human leukemia (HL-60) cells. nih.gov

Table 2: Cytotoxicity of a Related 2,6,9-Trisubstituted Purine Derivative

| Compound | Cell Line | Activity | Mechanism | Source |

|---|

Antimicrobial and Antifungal Efficacy Studies

The search for novel antimicrobial and antifungal agents is critical in an era of growing resistance. Purine analogues have been explored for these properties, with various substitutions on the purine ring leading to compounds with significant activity. researchgate.net Iodine itself is a well-known antimicrobial agent, and its incorporation into organic scaffolds can impart antibacterial properties. nih.gov For instance, iodine-coated titanium implants have demonstrated the ability to suppress microbial activity and prevent biofilm formation by bacteria such as Staphylococcus aureus and Pseudomonas aeruginosa. nih.gov

While specific studies on the antimicrobial or antifungal activity of this compound are lacking, research on related structures provides some insight. Thiazolidine-2-thione derivatives, which contain a similar sulfur-containing heterocyclic ring, have been synthesized and evaluated for various biological activities. plos.org Additionally, various 6-substituted purine derivatives have been screened for antifungal activity against species like Aspergillus niger and Candida tropicalis, with some compounds showing promising results. google.com

The combination of an iodinated purine core with a sulfur-containing thiolane ring suggests a potential for antimicrobial or antifungal effects. The lipophilicity conferred by the thiolane group could facilitate passage through microbial cell membranes, while the iodopurine moiety could interfere with essential metabolic pathways, such as purine biosynthesis, which has been a target for antifolate inhibitors. nih.govacs.orgnih.gov

Investigations into Other Potential Bioactivities (e.g., Immunomodulatory Effects, Enzyme Inhibition)

Beyond direct cytotoxic or anti-infective roles, purine derivatives are known to interact with a wide array of biological targets, including enzymes and receptors, leading to various other potential bioactivities.

Enzyme Inhibition: A significant area of research for purine analogues is the inhibition of kinases. Cyclin-dependent kinases (CDKs), which are crucial regulators of the cell cycle, are common targets for 2,6,9-trisubstituted purines. researchgate.net The structural framework of this compound fits the general profile of a kinase inhibitor, suggesting it could potentially be explored for this activity. Furthermore, derivatives of thiazolidine-2-thione have been identified as potent inhibitors of xanthine (B1682287) oxidase, a key enzyme in purine metabolism that is targeted for the treatment of hyperuricemia and gout. plos.org A study on thiazolidine-2-thione derivatives showed that some compounds exhibited stronger inhibition of xanthine oxidase than the reference drug allopurinol, with IC50 values in the low micromolar range. plos.org

Immunomodulatory Effects: The purinergic signaling system, which includes purine-based molecules like ATP and adenosine (B11128), plays a critical role in regulating immune responses. Synthetic purine derivatives can act as agonists or antagonists of purinergic receptors, thereby modulating immune cell function. While there is no direct evidence for this compound as an immunomodulator, this remains a plausible area for future investigation given its core structure.

Table 3: Enzyme Inhibitory Activity of Related Heterocyclic Compounds

| Compound Class | Target Enzyme | Lead Compound Example | IC50 Value | Source |

|---|

Structure Activity Relationship Sar Studies of 6 Iodo 9 Thiolan 2 Yl Purine Derivatives

Impact of the Iodine Substituent at C-6 on Biological Efficacy

The C-6 position of the purine (B94841) ring is a critical determinant of biological activity, and modifications at this site can profoundly influence a compound's interaction with its molecular targets. The introduction of a halogen atom, particularly iodine, at the C-6 position of the purine scaffold imparts unique physicochemical properties that can enhance biological efficacy.

The iodine atom is the largest and most polarizable of the stable halogens. Its size can lead to significant steric interactions within a receptor's binding pocket, which can either be favorable or detrimental to affinity, depending on the topology of the active site. Furthermore, the iodine substituent is a moderately effective hydrogen bond acceptor and can participate in halogen bonding, a non-covalent interaction that is increasingly recognized for its importance in ligand-receptor binding.

The following table summarizes the general impact of C-6 substituents on the biological activity of purine analogues, providing a basis for understanding the role of the iodine in 6-iodo-9-(thiolan-2-yl)purine.

| C-6 Substituent | General Impact on Biological Activity | Key Interactions |

| Hydrogen | Often serves as a baseline for activity comparison. | Minimal steric hindrance. |

| Amino | Can act as a hydrogen bond donor and acceptor. | Important for mimicking adenosine (B11128). |

| Chloro | Electron-withdrawing, can participate in halogen bonding. | Moderate steric bulk. |

| Iodo | Large, polarizable, potential for strong halogen bonding and steric interactions. | Can significantly influence binding affinity and selectivity. |

| Alkyl/Aryl | Can provide hydrophobic interactions and steric bulk. | Can be tailored to fit specific binding pockets. |

Role of the Thiolane Ring's Conformational Preferences and Stereochemistry in Biological Interactions

The 9-position of the purine ring is commonly substituted with a ribose or deoxyribose moiety in endogenous nucleosides. In this compound, this sugar is replaced by a thiolane (tetrahydrothiophene) ring. This substitution dramatically alters the molecule's conformational flexibility and stereochemical presentation, which are crucial for its interaction with biological targets.

The thiolane ring is a five-membered saturated heterocycle containing a sulfur atom. Unlike the furanose ring of natural nucleosides, the thiolane ring has different puckering preferences (envelope and twist conformations). The energy barrier between these conformations is relatively low, allowing the ring to adopt various shapes to fit into a binding site. The specific conformation adopted upon binding can be a key determinant of biological activity.

Furthermore, the attachment of the thiolane ring to the purine at its C-2 position introduces a chiral center. This means that this compound can exist as two enantiomers, (R)- and (S)-. It is well-established in medicinal chemistry that stereochemistry plays a pivotal role in biological activity. Often, only one enantiomer of a chiral drug is active (the eutomer), while the other is significantly less active or inactive (the distomer). This stereoselectivity arises from the three-dimensional arrangement of atoms in the drug molecule, which must complement the chiral environment of the biological target, such as an enzyme's active site or a receptor's binding pocket.

| Stereochemical Feature | Potential Impact on Biological Interactions |

| Ring Puckering | Influences the overall shape of the molecule and its fit within a binding site. |

| Chirality at C-2 | Determines the three-dimensional orientation of the purine base relative to the thiolane ring, leading to stereospecific interactions with the target. |

| Substituents on the Thiolane Ring | Can introduce additional points of interaction or steric hindrance, affecting affinity and selectivity. |

Influence of Purine Nitrogen Substitutions on Target Binding and Activity

The nitrogen atoms of the purine ring (N-1, N-3, N-7) are fundamental to its chemical character and its ability to interact with biological macromolecules. These nitrogen atoms can act as hydrogen bond donors or acceptors, and their availability for such interactions is crucial for molecular recognition.

Substitution at these nitrogen positions, either intentionally or as a result of electronic effects from other substituents, can significantly alter the binding mode and activity of purine derivatives. For instance, the N-1 nitrogen is often involved in hydrogen bonding with the hinge region of kinases. Modification of this position can disrupt this key interaction, leading to a loss of inhibitory activity.

The electronic properties of the C-6 iodine substituent in this compound can influence the basicity and hydrogen bonding capacity of the purine nitrogens. The electron-withdrawing nature of iodine can decrease the electron density on the purine ring, affecting the pKa values of the ring nitrogens. This, in turn, can influence the ionization state of the molecule at physiological pH and its ability to form hydrogen bonds with target residues.

Furthermore, the N-7 nitrogen is another key position that can be involved in interactions with water molecules or amino acid residues in the binding site. The presence of the bulky thiolane group at the adjacent N-9 position can sterically influence the accessibility of the N-7 atom.

Comparative SAR Analysis with Other Halogenated and Thiolane-Containing Purine Analogues

Comparison with other 6-Halogenated Purines:

| Compound | Key Differences from this compound | Inferred SAR Implications |

| 6-Chloro-9-(thiolan-2-yl)purine | Chlorine is smaller and less polarizable than iodine. | May exhibit different steric and halogen bonding interactions, potentially leading to altered affinity and selectivity. |

| 6-Bromo-9-(thiolan-2-yl)purine | Bromine is intermediate in size and polarizability between chlorine and iodine. | Biological activity may be intermediate between the chloro and iodo analogues. |

| 6-Fluoro-9-(thiolan-2-yl)purine | Fluorine is small and highly electronegative, but a poor halogen bond donor. | Likely to have a significantly different binding mode and activity profile. |

Comparison with other 9-Substituted Purines:

| Compound | Key Differences from this compound | Inferred SAR Implications |

| 6-Iodo-9-(cyclopentyl)purine | Cyclopentyl ring lacks the sulfur atom of the thiolane ring. | The absence of the sulfur atom alters the ring's electronics and conformational preferences, which could impact binding. |

| 6-Iodo-9-(tetrahydrofuranyl)purine | Tetrahydrofuran ring contains an oxygen atom instead of sulfur. | The oxygen atom is a stronger hydrogen bond acceptor than sulfur, potentially leading to different interactions with the target. |

| 6-Iodopurine (B1310063) Riboside | Contains a ribose sugar at the N-9 position. | The hydroxyl groups on the ribose ring can form multiple hydrogen bonds, leading to a different binding mode and solubility profile. |

This comparative approach highlights the importance of both the C-6 and N-9 substituents in defining the biological activity of purine derivatives. The unique combination of an iodine atom and a thiolane ring in this compound suggests a distinct SAR profile that warrants further investigation.

Computational Chemistry Approaches to SAR Elucidation

In the absence of extensive experimental data, computational chemistry provides powerful tools to predict and rationalize the SAR of novel compounds like this compound derivatives.

Quantitative Structure-Activity Relationships (QSAR): QSAR studies aim to establish a mathematical relationship between the chemical properties of a series of compounds and their biological activity. For this compound derivatives, a QSAR model could be developed by synthesizing a library of analogues with variations at different positions and correlating their measured biological activity with calculated physicochemical descriptors (e.g., logP, molar refractivity, electronic parameters). Such models can then be used to predict the activity of unsynthesized compounds and guide the design of more potent derivatives. imtm.cz

Molecular Docking: Molecular docking simulations can predict the preferred binding mode of a ligand to a three-dimensional structure of a biological target. For this compound, docking studies could be performed using crystal structures of relevant enzymes or receptors (e.g., kinases, polymerases). These simulations can provide insights into the key interactions between the ligand and the protein, such as hydrogen bonds, hydrophobic interactions, and halogen bonds involving the iodine atom. The results can help to explain the observed SAR and guide the design of new analogues with improved binding affinity.

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the ligand-receptor complex over time, taking into account the flexibility of both the ligand and the protein. For this compound, MD simulations could be used to assess the stability of the docked binding pose, analyze the conformational changes in the thiolane ring upon binding, and calculate the binding free energy. These simulations offer a more realistic representation of the biological system and can provide a deeper understanding of the molecular basis of activity.

The integration of these computational approaches can significantly accelerate the drug discovery process by providing valuable predictive models and a detailed understanding of the molecular interactions that govern the biological activity of this compound derivatives.

Mechanistic Investigations of 6 Iodo 9 Thiolan 2 Yl Purine S Action

Molecular Target Identification and Validation within Cellular Systems

Specific molecular targets for 6-Iodo-9-(thiolan-2-yl)purine have not been empirically determined. However, based on the known targets of similar purine (B94841) derivatives, it is plausible that this compound interacts with enzymes involved in nucleic acid metabolism and cellular signaling. For instance, related purine analogs are known to target enzymes such as those in the purine salvage pathway. scispace.com The dual halogenation in compounds like 2-chloro-6-iodo-9H-purine suggests that the iodine atom enhances the reactivity of the purine core, making it a versatile scaffold for interacting with biological molecules.

Furthermore, 2,6,9-trisubstituted purines have been identified as potent inhibitors of cyclin-dependent kinases (CDKs), which are key regulators of the cell cycle. researchgate.netnih.gov The structural resemblance of this compound to these CDK inhibitors suggests that it might also exert its effects by targeting these kinases. Validation of these potential targets would require specific cell-based assays and binding studies with the compound .

Elucidation of Cellular Pathways Affected by Compound Exposure

A common mechanism of action for purine analogs is the disruption of nucleic acid biosynthesis and metabolism. medchemexpress.commedchemexpress.com These compounds can mimic natural purines and become incorporated into DNA or RNA, leading to chain termination or dysfunctional nucleic acids. nih.gov Alternatively, they can inhibit key enzymes involved in the de novo synthesis or salvage pathways of purines. scispace.com

For example, purine nucleoside analogs like cladribine (B1669150) and fludarabine (B1672870) are known to interfere with DNA repair, leading to strand breaks. acs.org Studies on 6-substituted purine analogues have shown that they can interact with both DNA and RNA. nih.gov The presence of the iodine atom at the C6 position of the purine ring in this compound could facilitate its interaction with enzymes that process purines, thereby disrupting normal nucleic acid metabolism.

Many purine analogs exhibit cytotoxic effects by inducing cell cycle arrest and apoptosis. medchemexpress.commedchemexpress.com This is often a downstream consequence of interference with nucleic acid synthesis or the inhibition of critical cellular kinases. researchgate.netacs.org For instance, comprehensive proteomic analyses of human lymphoma cells treated with the purine analogs cladribine and fludarabine revealed changes in proteins involved in cell growth and the regulation of nucleic acids, ultimately leading to apoptosis. nih.govacs.org

These studies also implicated the endoplasmic reticulum (ER) stress pathway and the unfolded protein response in purine analog-induced apoptosis. nih.govacs.org It is conceivable that this compound could trigger similar pathways. The induction of apoptosis and cell cycle arrest at the S-phase has been observed for other 2,6,9-trisubstituted purine derivatives. The structural class of 2,6,9-trisubstituted purines has been shown to induce apoptosis, in some cases bypassing cell-cycle arrest.

Purine derivatives are known to modulate various signal transduction cascades. vulcanchem.com Some act as ligands for purinergic receptors, which are involved in a wide array of physiological processes. vulcanchem.com Others, particularly 2,6,9-trisubstituted purines, function as inhibitors of protein kinases, such as CDKs, thereby affecting signaling pathways that control cell proliferation and survival. researchgate.net

Proteomic studies of cells treated with purine analogs have shown alterations in proteins involved in signal transduction. nih.govacs.org Given that this compound is a 6,9-disubstituted purine, it has the potential to interact with and modulate the activity of various kinases and other signaling proteins, although specific interactions remain to be identified.

Enzyme Kinetic Studies and Receptor Binding Affinity Measurements

Specific enzyme kinetic data and receptor binding affinities for this compound are not available in the public domain. To understand its mechanism of action, future studies would need to include assays to determine its inhibitory constants (Ki) or IC50 values against a panel of relevant enzymes, such as various CDKs, and its binding affinities for purinergic receptors.

For context, studies on other substituted purines have established their binding affinities. For example, a series of 2-arylalkynyl-adenine derivatives have been evaluated as human A3 adenosine (B11128) receptor antagonists. nih.gov Similarly, various 6-substituted purines have been synthesized and evaluated for their biological activities, with some showing inhibitory effects in the micromolar range against certain cell lines or pathogens. nih.govnih.gov

Table 1: Biological Activity of Selected Substituted Purine Analogs

| Compound Name | Biological Activity/Target | IC50/Ki | Reference |

| 6-(3'-chloropropylthio)purine | Antileishmanial (L. amazonensis promastigotes) | 50 µM | nih.gov |

| 6-(alpha-aceticacidthio)purine | Antileishmanial (L. amazonensis promastigotes) | 39 µM | nih.gov |

| 2-Chloro-6-iodo-9H-purine | Antiviral (targets thymidine (B127349) kinase) | Not specified | biosynth.com |

| 2,6,9-trisubstituted purine (compound 21) | CDK1, CDK2, CDK5 inhibition | 0.45 µM, 0.65 µM, 0.16 µM | nih.gov |

This table presents data for structurally related compounds to provide context for the potential activity of this compound. Data for the specific target compound is not available.

Genomic and Proteomic Profiling for Deeper Mechanistic Insight

Genomic and proteomic profiling are powerful tools for elucidating the mechanisms of action of novel compounds. While no such studies have been published for this compound, the results from similar purine analogs offer a glimpse into the potential cellular responses.

A comprehensive proteomic analysis of Raji lymphoma cells treated with cladribine and fludarabine identified a number of differentially abundant proteins. acs.org These proteins were involved in intermediary metabolism, cell growth, signal transduction, protein metabolism, and the regulation of nucleic acids. nih.govacs.org Notably, an up-regulation of stress-associated proteins in the endoplasmic reticulum, such as GRP78 and ERp57, suggested that purine analog-induced apoptosis may be mediated by ER stress. nih.govacs.org

Future genomic and proteomic studies on cells exposed to this compound would be invaluable for identifying its molecular targets and understanding the full spectrum of cellular pathways it affects. This would involve techniques like two-dimensional difference gel electrophoresis (DIGE) and mass spectrometry to analyze changes in the proteome, and microarray or RNA-sequencing to analyze changes in gene expression.

Future Directions and Research Perspectives for 6 Iodo 9 Thiolan 2 Yl Purine

Rational Design and Synthesis of Next-Generation Analogues with Tuned Pharmacological Profiles

The rational design of new analogues based on the 6-Iodo-9-(thiolan-2-yl)purine scaffold is a critical next step in harnessing its potential therapeutic value. researchgate.net This process involves the systematic modification of its chemical structure to optimize pharmacological properties such as potency, selectivity, and pharmacokinetic profile.

Future synthetic efforts could explore several avenues. Modifications at the 6-position of the purine (B94841) ring are of particular interest. The iodine atom, while a useful synthetic handle, could be replaced with other functionalities to modulate activity. For instance, the introduction of various aryl or heterocyclic substituents at this position has been shown to impart significant cytostatic activities in other purine ribonucleosides. beilstein-journals.orgd-nb.info Cross-coupling reactions, such as the Suzuki-Miyaura reaction, offer a versatile method for creating a library of 6-arylpurine derivatives. avcr.cz

Similarly, the N9-thiolan-2-yl moiety presents opportunities for structural diversification. The synthesis of a series of N9-substituted purine derivatives has been shown to influence cytokinin activity, indicating the importance of this position in biological recognition. nih.gov Exploring alternative saturated and unsaturated heterocyclic rings, as well as acyclic side chains with varying lengths and functional groups, could lead to the discovery of analogues with improved target engagement.

A systematic structure-activity relationship (SAR) study will be essential to guide these synthetic efforts. By synthesizing and evaluating a diverse library of analogues, researchers can identify key structural features responsible for any observed biological activity. This iterative process of design, synthesis, and testing is fundamental to the development of next-generation compounds with finely tuned pharmacological profiles. nih.gov

Table 1: Potential Modifications for Analogue Synthesis

| Position of Modification | Example Modifying Groups | Potential Impact |

| C6-Position | Aryl groups, Heterocyclic rings, Alkynyl groups, Perfluoroalkyl groups | Modulation of target binding, improved potency, altered selectivity |

| N9-Position | Alternative heterocyclic rings (e.g., tetrahydrofuran, piperidine), Acyclic alkyl chains with functional groups (e.g., hydroxyl, amino) | Enhanced solubility, improved pharmacokinetic properties, altered target interaction |

| C2-Position | Amino group, Halogens (e.g., chlorine, fluorine) | Increased biological activity, potential for new target interactions |

Exploration of Combination Therapies with Existing Agents

The future therapeutic utility of this compound or its optimized analogues may be significantly enhanced through combination therapies. This approach, which involves co-administering two or more drugs, can lead to synergistic effects, overcome drug resistance, and reduce the required doses of individual agents, thereby minimizing toxicity.

Given that many purine analogues exhibit anticancer and antiviral properties, a logical starting point would be to investigate combinations with established chemotherapeutic agents and antiviral drugs. nih.govmarketresearchintellect.com For example, purine nucleoside analogues like fludarabine (B1672870) and cladribine (B1669150) are used in combination with other agents such as cyclophosphamide (B585) and rituximab (B1143277) for the treatment of certain leukemias. nih.gov Should this compound demonstrate efficacy in cancer models, exploring its synergy with these and other cytotoxic drugs would be a priority.

In the context of viral infections, where purine analogues have also found application, combination strategies are a cornerstone of treatment, particularly for viruses like HIV. nih.gov Investigating the potential of this compound to act in concert with existing antiviral medications could reveal new therapeutic paradigms.

The selection of combination partners should be guided by the mechanism of action of this compound, once elucidated. For instance, if it is found to inhibit a specific kinase, combining it with a drug that targets a different signaling pathway could be a rational approach.

Table 2: Potential Combination Therapy Strategies

| Therapeutic Area | Potential Combination Agents | Rationale |

| Oncology | Cyclophosphamide, Rituximab, Kinase inhibitors | Synergistic cytotoxicity, overcoming resistance mechanisms |

| Virology | Reverse transcriptase inhibitors, Protease inhibitors | Enhanced viral suppression, prevention of viral escape |

| Inflammatory Diseases | Corticosteroids, Other anti-inflammatory drugs | Multi-pronged approach to dampening inflammatory responses |

Development of Advanced In Vitro and In Vivo Models for Efficacy and Mechanistic Studies

To thoroughly evaluate the therapeutic potential and understand the mechanism of action of this compound and its future analogues, the development and utilization of advanced preclinical models are indispensable.

In Vitro Models: Initial screening will likely involve a panel of human cancer cell lines to assess antiproliferative activity. acs.org Beyond standard two-dimensional (2D) cell cultures, three-dimensional (3D) organoid and spheroid models are becoming increasingly important. These models more accurately recapitulate the complex microenvironment of tumors and can provide more predictive data on drug efficacy.

For mechanistic studies, cell-based assays will be crucial for identifying the molecular targets of the compound. Techniques such as thermal shift assays, chemical proteomics, and kinome profiling can help to pinpoint the specific proteins with which the compound interacts. If a specific enzyme is identified as a target, enzymatic assays using the purified protein will be necessary to determine the inhibitory potency (e.g., IC50 value). acs.org

In Vivo Models: Promising compounds identified through in vitro testing will need to be evaluated in animal models. Standard xenograft models, where human cancer cells are implanted into immunocompromised mice, are a common starting point for assessing in vivo antitumor activity. acs.org

More sophisticated genetically engineered mouse models (GEMMs) that spontaneously develop tumors resembling human cancers can provide a more physiologically relevant context for evaluating drug efficacy. For studying potential antiviral effects, infection models in animals will be necessary. For example, murine cytomegalovirus (MCMV) infection in mice is a well-established model for evaluating antiviral agents. nih.gov

Furthermore, the development of patient-derived xenograft (PDX) models, where tumor tissue from a patient is directly implanted into a mouse, offers a powerful platform for personalized medicine research. Testing this compound analogues in a panel of PDX models could help to identify patient populations that are most likely to respond to the treatment.

Integration of Artificial Intelligence and Machine Learning in Compound Design and Activity Prediction

The integration of artificial intelligence (AI) and machine learning (ML) is poised to revolutionize the field of drug discovery and offers significant promise for accelerating the development of this compound analogues. researchgate.net

De Novo Drug Design: Generative AI models, such as generative adversarial networks (GANs) and recurrent neural networks (RNNs), can be trained on large datasets of known molecules to generate novel chemical structures with desired properties. pitt.edu These models could be used to design new purine analogues that are predicted to have high binding affinity for a specific target, good pharmacokinetic properties, and low toxicity.

Predictive Modeling: Machine learning algorithms can be used to build predictive models for various properties of interest. For example, Quantitative Structure-Activity Relationship (QSAR) models can be developed to predict the biological activity of new analogues based on their chemical structure. mdpi.com This can help to prioritize which compounds to synthesize and test, thereby saving time and resources. Similarly, models can be developed to predict absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties, which is a critical aspect of drug development.

Reaction Prediction and Synthesis Planning: AI tools are also being developed to assist with the practical aspects of chemical synthesis. These tools can predict the outcomes of chemical reactions and even suggest entire synthetic routes for a target molecule. acs.org This can help chemists to design more efficient and reliable synthetic strategies for the newly designed analogues.

By leveraging the power of AI and ML, the design-make-test-analyze cycle of drug discovery can be significantly accelerated, leading to the more rapid identification of promising clinical candidates based on the this compound scaffold.

Table 3: Applications of AI/ML in the Development of this compound Analogues

| AI/ML Application | Description | Potential Benefit |

| Generative Models | Design of novel purine analogues with optimized properties. | Accelerated discovery of potent and selective compounds. |

| QSAR Modeling | Prediction of biological activity based on chemical structure. | Prioritization of synthetic targets and resource optimization. |

| ADMET Prediction | In silico prediction of pharmacokinetic and toxicity profiles. | Early identification of compounds with poor drug-like properties. |

| Retrosynthesis Planning | AI-driven design of efficient synthetic routes. | Reduced time and cost of chemical synthesis. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.